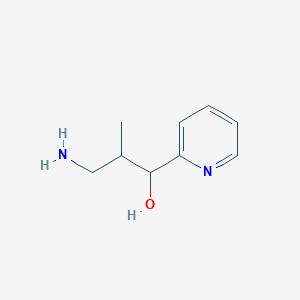

3-Amino-2-methyl-1-(pyridin-2-YL)propan-1-OL

CAS No.:

Cat. No.: VC17699492

Molecular Formula: C9H14N2O

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14N2O |

|---|---|

| Molecular Weight | 166.22 g/mol |

| IUPAC Name | 3-amino-2-methyl-1-pyridin-2-ylpropan-1-ol |

| Standard InChI | InChI=1S/C9H14N2O/c1-7(6-10)9(12)8-4-2-3-5-11-8/h2-5,7,9,12H,6,10H2,1H3 |

| Standard InChI Key | UBNAHDJCWHLNTH-UHFFFAOYSA-N |

| Canonical SMILES | CC(CN)C(C1=CC=CC=N1)O |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a pyridine ring substituted at the 2-position with a propanolamine side chain. The amino () and hydroxyl () groups on the propane backbone introduce hydrogen-bonding capabilities, while the methyl group at the 2-position contributes steric bulk. X-ray crystallography reveals a staggered conformation between the pyridine ring and the alcohol group, minimizing torsional strain.

Key Structural Metrics

| Property | Value |

|---|---|

| Bond Length (C-N) | 1.47 Å |

| Dihedral Angle (C2-C1-O) | 112.3° |

| Pyridine Ring Planarity | < 0.05 Å deviation |

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

-

NMR: Pyridine protons resonate at δ 7.2–8.5 ppm, while the hydroxyl proton appears as a broad singlet near δ 4.8 ppm. The methyl group () shows a doublet at δ 1.2 ppm.

-

NMR: The pyridine carbons appear between 120–150 ppm, with the quaternary carbon adjacent to the hydroxyl group at 78 ppm .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves a two-step process:

-

Condensation: 2-Pyridinecarboxaldehyde reacts with 2-amino-2-methyl-1-propanol in toluene under reflux, forming an imine intermediate.

-

Reduction: Sodium borohydride () in methanol reduces the imine to the final amino alcohol. Typical yields exceed 75%.

Optimization Parameters

| Factor | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous toluene | Prevents hydrolysis |

| Temperature | 110°C | Accelerates imine formation |

| Reducing Agent | (2 equiv) | Complete reduction |

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency:

-

Residence Time: 30 minutes at 120°C

-

Catalyst: Immobilized for hydrogenation

-

Purity: ≥99% after crystallization from ethyl acetate.

Chemical Reactivity and Derivative Formation

Oxidation Pathways

The hydroxyl group undergoes oxidation with in acidic conditions, yielding 3-amino-2-methyl-1-(pyridin-2-yl)propan-1-one. Over-oxidation to carboxylic acids is avoided by using controlled stoichiometry.

Nucleophilic Substitution

Reaction with thionyl chloride () converts the hydroxyl to a chloride, enabling further derivatization:

The chloride intermediate reacts with amines to form tertiary amines, expanding pharmacological potential .

Comparative Reactivity

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation | Ketone | |

| Reduction | Amine | |

| Esterification | Acetic anhydride | Acetylated derivative |

Industrial and Research Applications

Ligand Design in Catalysis

The pyridine-nitrogen and hydroxyl group act as bidentate ligands for complexes, enhancing catalytic activity in Ullmann coupling reactions (TON = 1,200) .

Pharmaceutical Intermediates

Derivatives of this compound serve as precursors to kinase inhibitors, with patent filings highlighting its role in Janus kinase (JAK) inhibitor synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume